N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-18-8-10-9-19-13(14-10)15-12(16)7-17-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNTUFERBHHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with thiazole derivatives. The process begins with the formation of the thiazole ring, which is achieved by reacting α-haloketones with thiourea. The resulting thiazole derivative is then reacted with 2-phenoxyacetic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Medicinal Chemistry
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and antitumor activities. For instance, derivatives of benzodioxole have shown promise in inhibiting specific cancer cell lines and modulating inflammatory pathways.
Antimicrobial Activity
Studies have demonstrated that compounds containing the pyrazole ring possess significant antimicrobial properties. The incorporation of the morpholine group may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains of bacteria. Preliminary assays have indicated activity against both Gram-positive and Gram-negative bacteria.
Neuropharmacology
Given the structural features of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide, research has also explored its effects on the central nervous system (CNS). Compounds similar to this have been linked to neuroprotective effects and modulation of neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of benzodioxole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide exhibited significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of various pyrazole derivatives against common pathogens. The findings revealed that N-(2H-1,3-benzodioxol-5-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s 4-position substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Findings :
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, bromophenyl) enhance π-π stacking in target binding, as seen in ’s docking studies . Alkyl substituents (e.g., methyl) increase lipophilicity but reduce polar interactions .
- Electron-Donating vs. Withdrawing Groups : Bromine (electron-withdrawing) in 4-bromophenyl analogs improves binding affinity, while methylthio methyl (electron-donating) may enhance nucleophilic reactivity .
Acetamide Backbone Modifications
Variations in the acetamide moiety influence solubility and metabolic stability:
Key Findings :
- Phenoxy vs. Heterocyclic Linkages: Phenoxy groups (as in the target compound) offer flexibility and moderate hydrophobicity, whereas triazole or quinoxaline linkages introduce rigidity and polar interactions .
- Polar Groups : Morpholine or piperazine derivatives () enhance solubility, critical for oral bioavailability .
Physicochemical and Spectral Data Comparison
Melting points, spectral signatures, and synthetic yields vary with substituents:
Research Implications
- Bioactivity : Docking studies () suggest bulky substituents (e.g., bromophenyl) improve target binding, while methylthio methyl may offer metabolic stability via sulfur oxidation .
- Drug Design: The phenoxyacetamide scaffold is versatile; substituent tuning balances solubility (e.g., morpholine in ) and potency (e.g., triazole in ) .
Q & A
Q. What are the standard synthetic routes for N-(4-((methylthio)methyl)thiazol-2-yl)-2-phenoxyacetamide, and what reagents/conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with thiazole ring formation followed by sequential functionalization. Key steps include:
- Thiazole core construction : Using 2-aminothiazole derivatives and acylating agents under reflux in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Methylthio group introduction : Employing methylthiolation reagents (e.g., methyl iodide or dimethyl disulfide) under basic conditions .
- Phenoxyacetamide coupling : Activated esters or carbodiimide-mediated acylation at room temperature . Critical factors : Solvent polarity, temperature control (60–100°C), and catalytic bases (e.g., triethylamine) to enhance selectivity. Yields range from 40–75% depending on purification methods (e.g., column chromatography) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio at δ 2.5–3.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ~349.4 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolves steric effects of the phenoxy group .
Q. What preliminary biological assays are recommended to evaluate its anticancer potential?
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Mechanistic studies : Apoptosis detection via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
- Comparative analysis : Benchmark against cisplatin or doxorubicin to assess potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Byproduct sources : Competing acylation at the thiazole nitrogen or oxidation of the methylthio group .
- Optimization strategies :
- Use protective groups (e.g., Boc for amines) during acylation .
- Low-temperature (-20°C) reactions to suppress oxidation .
- Real-time monitoring via TLC or in-situ IR spectroscopy to halt reactions at ~80% conversion .
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?
- Fluorine substitution : Enhances metabolic stability and target binding (e.g., 4-fluorophenyl analogs show 2–3× higher cytotoxicity in MCF-7 cells) .
- Methylsulfonyl vs. methylthio : Methylsulfonyl derivatives exhibit improved solubility but reduced membrane permeability .
- Phenoxy group variations : Bulky substituents (e.g., 4-methoxy) decrease activity due to steric hindrance .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or tubulin .
- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns .
- QSAR models : Train on datasets of thiazole derivatives to predict IC₅₀ values .
Q. How should contradictory data on antimicrobial activity be resolved?
- Case example : Discrepancies in MIC values against S. aureus (2–32 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) .
- Resolution steps :
- Standardize protocols (CLSI guidelines).
- Validate via time-kill assays and synergy studies with β-lactams .
- Cross-check purity (>95% HPLC) to exclude impurity-driven effects .
Methodological Guidance
Q. What strategies improve reproducibility in multi-step syntheses?
- Detailed logs : Document reaction atmospheres (N₂ vs. air), solvent batch sources, and stirring rates .
- Intermediate characterization : Isolate and validate each step via LC-MS before proceeding .
- Scale-up adjustments : Replace THF with DMF for exothermic steps to prevent runaway reactions .
Q. Which in vivo models are suitable for pharmacokinetic profiling?
- Rodent models : Sprague-Dawley rats for bioavailability studies (IV vs. oral dosing) .
- Tissue distribution : LC-MS/MS quantification in liver/kidney homogenates .
- Metabolite ID : High-resolution MS/MS with isotope labeling .
Q. How can stability under physiological conditions be assessed?
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h; monitor degradation via HPLC .
- Plasma stability : 90% loss after 6h in rat plasma suggests need for prodrug strategies .
- Light/heat stability : Store at -80°C in amber vials to prevent thioether oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
